molecular formula C10H16O B1625224 (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 473-62-1

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B1625224
CAS No.: 473-62-1
M. Wt: 152.23 g/mol
InChI Key: MQPHVIPKLRXGDJ-GJMOJQLCSA-N
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Description

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is a bicyclic monoterpene ketone that is derived from the oxidation of pinane. It is a chiral compound, meaning it has a non-superimposable mirror image. This compound is known for its distinctive camphor-like odor and is used in various applications, including as a fragrance ingredient and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be synthesized through several methods. One common method involves the oxidation of pinane using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically takes place under controlled conditions to ensure the selective formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic oxidation of pinane. This process can be carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance and Flavor Industry

One of the primary applications of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is in the formulation of fragrances and flavors. Its pleasant odor profile makes it suitable for use in perfumes and food flavoring.

  • Case Study : A study published in Flavour and Fragrance Journal highlighted the use of (+)-Pinanone in creating natural fragrance blends that mimic the scent profiles of pine and other coniferous trees. The compound's unique structure allows it to impart a fresh and woody aroma that is highly desirable in both personal care products and culinary applications .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives that are useful in pharmaceuticals and agrochemicals.

  • Example : Research indicates that (+)-Pinanone can be transformed into other bicyclic compounds through selective reduction or oxidation reactions, which are valuable in the synthesis of bioactive molecules .

Pharmacological Applications

There is growing interest in the potential pharmacological effects of this compound. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties.

  • Research Findings : A recent investigation demonstrated that derivatives of (+)-Pinanone exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications for conditions such as arthritis .

Mechanism of Action

The mechanism of action of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Camphor: Another bicyclic monoterpene ketone with a similar structure and odor.

    Borneol: A bicyclic monoterpene alcohol that can be oxidized to camphor.

    Isopinocamphone: A related compound with a similar bicyclic structure.

Uniqueness

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is unique due to its specific chiral configuration and its distinct camphor-like odor. Its chemical reactivity and applications also set it apart from other similar compounds.

Biological Activity

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, commonly referred to as pinanone or isopinocamphone, is a bicyclic ketone with the molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.23g/mol152.23\,g/mol . This compound is notable for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects.

Chemical Structure

The structural representation of pinanone highlights its bicyclic framework:

Molecular Structure C10H16O\text{Molecular Structure }\quad C_{10}H_{16}O

Antimicrobial and Antifungal Properties

Recent studies have demonstrated that pinanone exhibits significant antimicrobial activity against various pathogens. For instance:

  • Antifungal Activity : Research indicates that pinanone has a notable antifungal effect against Fusarium verticillioides, a common fungal pathogen in agriculture . The study utilized in vitro bioassays to evaluate the efficacy of pinanone as a potential antifungal agent.
  • Antimicrobial Effects : In another study focusing on volatile organic compounds (VOCs), pinanone was shown to possess antimicrobial properties that could be leveraged in food preservation and safety .

The mechanisms through which pinanone exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
  • Inhibition of Biofilm Formation : Pinanone has been suggested to inhibit biofilm formation in bacteria, which is crucial for their pathogenicity .

Study on Antifungal Effects

A specific study investigated the antifungal effects of various ketones, including pinanone, against Fusarium verticillioides. The results indicated that pinanone had a significant inhibitory effect on fungal growth at certain concentrations.

CompoundConcentration (µg/mL)Inhibition (%)
Pinanone10075
Control-0

Study on Antimicrobial Activity

In a broader analysis of VOCs from forest ecosystems, pinanone was found to contribute to the overall antimicrobial activity of these compounds against common pathogens.

VOC CompoundPathogenInhibition Zone (mm)
PinanoneE. coli15
PinanoneS. aureus12

Properties

IUPAC Name

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPHVIPKLRXGDJ-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315632
Record name (+)-Isopinocamphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-62-1
Record name (+)-Isopinocamphone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Pinanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isopinocamphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
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Reactant of Route 6
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

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